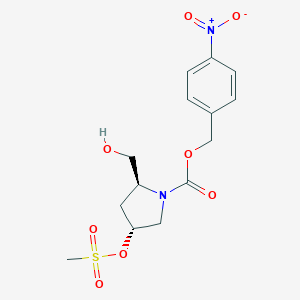

(2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O8S and its molecular weight is 374.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its effects.

Chemical Structure and Properties

The compound features a pyrrolidine core with several functional groups that may influence its biological activity. Its molecular formula is C15H19N3O5S. The presence of the nitro group and the methylsulfonyl moiety are particularly noteworthy as they can affect pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting certain enzymatic pathways and potentially modulating cellular responses.

The compound's mechanism appears to involve inhibition of specific proteins associated with cell survival and proliferation. Preliminary studies suggest that it may selectively inhibit anti-apoptotic Bcl-2 family proteins, which are crucial in regulating apoptosis (programmed cell death) .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can disrupt the interaction between PD-1 and PD-L1 proteins, which are critical targets in cancer immunotherapy. This disruption was measured using nuclear magnetic resonance (NMR) spectroscopy, showing a significant alteration in protein dimerization patterns upon compound administration .

- Cell-Based Assays : In various cell lines expressing PD-L1, the compound exhibited low nanomolar activity in blocking PD-1/PD-L1 interactions, suggesting its potential as an immune checkpoint inhibitor .

- Toxicological Assessment : Toxicity studies indicate that while the compound shows promising biological activity, it also possesses irritant properties, necessitating careful evaluation in therapeutic contexts .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Metalloprotease Inhibition

One of the primary applications of (2S,trans)-4-Nitrobenzyl 2-(hydroxymethyl)-4-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is its function as a metalloprotease inhibitor. Metalloproteases are enzymes that play critical roles in the breakdown of extracellular matrix components, which can lead to various pathological conditions such as cancer and arthritis. The compound has been shown to effectively inhibit certain metalloproteases, making it a candidate for therapeutic interventions in inflammatory disorders and tissue remodeling diseases .

Pharmaceutical Formulations

The compound can be utilized in the formulation of pharmaceutical compositions aimed at treating diseases associated with metalloprotease activity. By combining this compound with suitable carriers, researchers can develop effective drug delivery systems that maximize bioavailability and therapeutic efficacy .

Drug Design and Development

In drug design, the structural characteristics of this compound allow for modifications that can enhance its pharmacological properties. The compound serves as a scaffold for synthesizing new derivatives with improved potency and selectivity against specific metalloproteases. This aspect is crucial for developing targeted therapies with fewer side effects .

Case Study 1: Inhibition of MMPs

A study investigated the efficacy of this compound against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The results demonstrated that the compound significantly reduced MMP activity in vitro, suggesting its potential as an anti-metastatic agent. Further studies are warranted to evaluate its effectiveness in vivo and its safety profile .

Case Study 2: Formulation Development

Another research effort focused on developing a novel formulation containing this compound. The formulation aimed to enhance solubility and stability while maintaining biological activity. The study reported successful outcomes, highlighting improved pharmacokinetics compared to existing treatments for inflammatory conditions .

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl (2S,4R)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8S/c1-25(21,22)24-13-6-12(8-17)15(7-13)14(18)23-9-10-2-4-11(5-3-10)16(19)20/h2-5,12-13,17H,6-9H2,1H3/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJXAWBFJHWZOI-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582324 |

Source

|

| Record name | (4-Nitrophenyl)methyl (2S,4R)-2-(hydroxymethyl)-4-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127626-37-3 |

Source

|

| Record name | (4-Nitrophenyl)methyl (2S,4R)-2-(hydroxymethyl)-4-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.